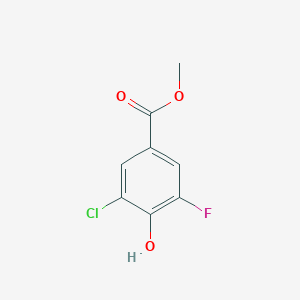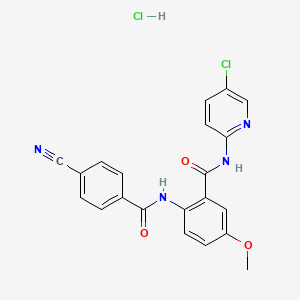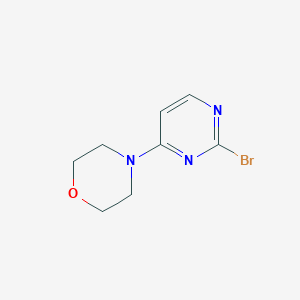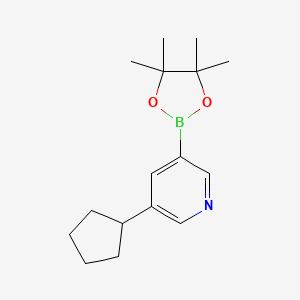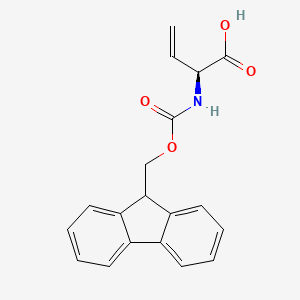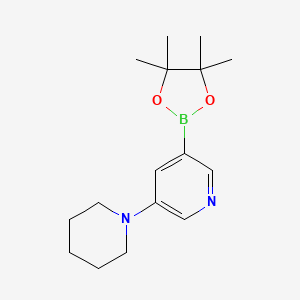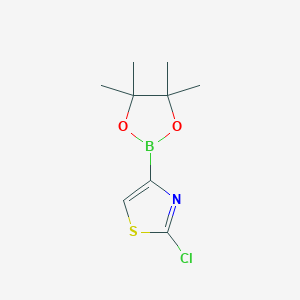
1-Bromo-3-cyclopentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-cyclopentylbenzene is a chemical compound with the CAS Number: 19920-76-4 . It has a molecular weight of 225.13 and its IUPAC name is 1-bromo-3-cyclopentylbenzene . The compound is typically stored at temperatures between 2-8°C and is usually in liquid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-cyclopentylbenzene is1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Bromo-3-cyclopentylbenzene has a molecular weight of 225.125 . It has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is 270.1±19.0 °C at 760 mmHg . The compound is in liquid form .Aplicaciones Científicas De Investigación
Advanced Battery Science
Lastly, 1-Bromo-3-cyclopentylbenzene might be involved in the research and development of advanced battery technologies. Its derivatives could be used in the design of new electrolytes or as part of electrode materials to improve the performance and longevity of batteries.
Each of these applications demonstrates the versatility and importance of 1-Bromo-3-cyclopentylbenzene in scientific research across various fields. Its role as a fundamental building block in chemical synthesis underpins its widespread use in advancing scientific knowledge and technological innovation .
Safety and Hazards
The safety information for 1-Bromo-3-cyclopentylbenzene includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards related to skin irritation, serious eye irritation, and respiratory irritation respectively. The precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle exposure to the compound.
Propiedades
IUPAC Name |
1-bromo-3-cyclopentylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXDKHEWUGZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopentylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

